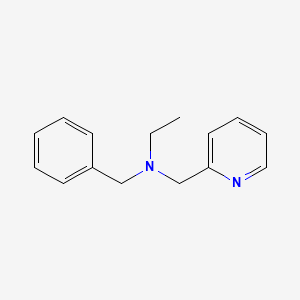
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzoyl-1-piperazinyl)-1-(4-methoxyphenyl)-2,5-pyrrolidinedione, commonly known as BP-897, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of pharmacological properties that make it an attractive candidate for drug development.
作用機序
BP-897 acts as a partial agonist at the dopamine D3 receptor, which is involved in the regulation of the mesolimbic dopamine system. This system is responsible for the rewarding effects of drugs of abuse and is implicated in the development of addiction. By reducing the activity of the mesolimbic dopamine system, BP-897 can decrease the reinforcing effects of drugs of abuse and reduce drug-seeking behavior.
Biochemical and Physiological Effects:
BP-897 has been found to exhibit a range of biochemical and physiological effects, including the modulation of dopamine release in the nucleus accumbens, the reduction of dopamine transporter activity, and the inhibition of cAMP production. These effects are thought to contribute to the compound's ability to reduce the reinforcing effects of drugs of abuse and to decrease drug-seeking behavior.
実験室実験の利点と制限
BP-897 has several advantages as a tool for investigating the neurobiological mechanisms of addiction. It exhibits high affinity and selectivity for the dopamine D3 receptor, which allows for specific targeting of this receptor subtype. It also has a long half-life, which makes it suitable for use in chronic treatment studies. However, one limitation of BP-897 is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on BP-897. One area of interest is the development of more soluble analogs of the compound, which would allow for easier administration in vivo. Another direction is the investigation of the compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems, which are also implicated in addiction. Finally, there is interest in exploring the potential therapeutic applications of BP-897 in other conditions, such as depression and anxiety disorders.
合成法
BP-897 can be synthesized using a variety of methods, including the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a dehydrating agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride. Another method involves the reaction of 4-methoxyphenylacetic acid with piperazine in the presence of a carbodiimide coupling agent, followed by the reaction of the resulting product with benzoyl chloride and succinic anhydride.
科学的研究の応用
BP-897 has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been found to exhibit high affinity and selectivity for the dopamine D3 receptor, which is involved in the reward pathway of the brain. BP-897 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and nicotine, and to decrease drug-seeking behavior in animal models of addiction.
特性
IUPAC Name |
3-(4-benzoylpiperazin-1-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-29-18-9-7-17(8-10-18)25-20(26)15-19(22(25)28)23-11-13-24(14-12-23)21(27)16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPPKNITRNBAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4-dimethylbenzamide](/img/structure/B5217103.png)



![5-{[4-(2-methylphenyl)-2-phenyl-4H-chromen-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217146.png)
![N-(2-(4-isopropylphenyl)-1-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5217152.png)
![3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5217153.png)
![2-methoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5217155.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5217162.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-4-methoxybenzamide](/img/structure/B5217168.png)
![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)
![2,3-dichloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5217202.png)